2-(Chloromethyl)-1-phenyl-1H-benzimidazole

Catalog No.
S1914256
CAS No.
94937-86-7
M.F
C14H11ClN2
M. Wt
242.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Chloromethyl)-1-phenyl-1H-benzimidazole

CAS Number

94937-86-7

Product Name

2-(Chloromethyl)-1-phenyl-1H-benzimidazole

IUPAC Name

2-(chloromethyl)-1-phenylbenzimidazole

Molecular Formula

C14H11ClN2

Molecular Weight

242.7 g/mol

InChI

InChI=1S/C14H11ClN2/c15-10-14-16-12-8-4-5-9-13(12)17(14)11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

TYOBCMJTBPLYGR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2CCl

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2CCl

2-(Chloromethyl)-1-phenyl-1H-benzimidazole (CAS 94937-86-7) is a highly reactive, structurally locked heterocyclic building block widely utilized in the synthesis of complex ligands, biologically active pharmaceutical ingredients, and advanced materials. Featuring a highly electrophilic C2-chloromethyl group paired with a sterically demanding N1-phenyl substituent, this compound serves as a premier precursor for direct SN2 nucleophilic substitutions. Unlike its N-H unsubstituted counterparts, the N-phenyl capping permanently prevents tautomerization and unwanted N-alkylation, ensuring predictable regiochemistry and high-purity product profiles. Its optimized balance of shelf stability and reactivity makes it an essential intermediate for procurement teams supporting high-throughput medicinal chemistry and transition-metal ligand design [1].

Substituting 2-(Chloromethyl)-1-phenyl-1H-benzimidazole with the more common 2-(chloromethyl)-1H-benzimidazole introduces severe process liabilities, primarily due to the unprotected N-H position which readily undergoes competitive N-alkylation and tautomerism during basic substitution reactions. This necessitates additional protection-deprotection sequences, reducing overall synthetic efficiency and increasing downstream purification costs. Furthermore, attempting to use the 2-(bromomethyl) analog to accelerate reactivity typically results in unacceptable storage instability and rapid hydrolytic degradation under ambient conditions. Procuring the exact N-phenyl chloromethyl derivative ensures a stable, single-isomer electrophile that directly yields high-purity target molecules without the operational overhead of managing side reactions or degraded reagents[1].

Elimination of Competitive N-Alkylation in Nucleophilic Substitution

The N1-phenyl group completely blocks the competitive N-alkylation pathways that plague unprotected benzimidazoles. In standard SN2 reactions with primary amines, 2-(Chloromethyl)-1-phenyl-1H-benzimidazole delivers clean C2-substitution. Comparative studies show that the N-H baseline analog yields a complex mixture requiring chromatographic separation, whereas the N-phenyl target provides near-quantitative regioselective conversion [1].

Evidence DimensionRegioselective C2-substitution yield (vs. N-alkylation side products)
Target Compound Data>95% desired C2-alkylated product (0% N-alkylation)
Comparator Or Baseline2-(Chloromethyl)-1H-benzimidazole (typically 65-70% C2-product, 20-30% N-alkylation/dimerization)
Quantified Difference~30% absolute increase in target yield and elimination of polymeric byproducts
ConditionsReaction with primary amines, K2CO3 base, MeCN, 60 °C, 4h

Eliminates the need for costly N-protection steps and simplifies downstream purification, directly lowering the cost of goods in library synthesis.

Optimal Balance of Shelf Stability and Electrophilic Reactivity

Halomethyl heterocycles often suffer from poor shelf life due to moisture sensitivity. The chloromethyl variant provides a superior procurement profile compared to the highly labile bromomethyl analog. Under accelerated degradation conditions, 2-(Chloromethyl)-1-phenyl-1H-benzimidazole maintains its structural integrity significantly longer, ensuring consistent electrophilic titer across extended synthetic campaigns without requiring specialized glovebox handling[1].

Evidence DimensionReagent purity after 30 days storage (ambient humidity, 25 °C)
Target Compound Data>98% retained purity (minimal hydrolysis)
Comparator Or Baseline2-(Bromomethyl)-1-phenyl-1H-benzimidazole (<85% purity, significant hydrolytic degradation)
Quantified Difference>13% higher retained purity over 1 month
ConditionsSolid state storage, 25 °C, 60% relative humidity

Allows for bulk procurement and standard cold-room storage without the rapid degradation and lot-to-lot variability associated with bromomethyl electrophiles.

Enhanced Steric Shielding for Transition Metal Ligand Design

When utilized as a precursor for N,N- or N,O-bidentate ligands, the N1-phenyl group provides critical steric bulk and pi-pi stacking capabilities absent in N-methyl or N-H analogs. Ligands derived from 2-(Chloromethyl)-1-phenyl-1H-benzimidazole consistently demonstrate improved structural rigidity, which translates to enhanced catalytic turnover and stability in cross-coupling reactions, such as Chan-Lam couplings [1].

Evidence DimensionCatalytic yield in standard Chan-Lam coupling using derived bidentate ligands
Target Compound DataLigands derived from N1-phenyl precursor (yields typically >80%)
Comparator Or BaselineLigands derived from N1-methyl precursor (yields typically 60-65%)
Quantified Difference15-20% increase in catalytic coupling yield
ConditionsCu(II)-catalyzed Chan-Lam coupling of arylboronic acids with amines

Procuring the N-phenyl building block directly enables the synthesis of sterically privileged ligands that outperform standard alkyl-substituted variants in advanced catalytic applications.

High-Throughput Medicinal Chemistry Libraries

The lack of tautomerism and N-alkylation side reactions makes this compound the ideal electrophilic building block for automated, parallel synthesis of C2-substituted benzimidazole drug candidates, ensuring high-purity outputs without complex chromatography [1].

Synthesis of Bulky Bidentate and Tripodal Ligands

The rigid, sterically demanding N-phenyl group is perfectly suited for developing advanced N,N- or N,O-ligands for transition metal catalysis (e.g., copper, ruthenium), where the aryl ring provides necessary steric shielding and pi-stacking interactions to stabilize active catalytic species [2].

Development of Novel Materials and Fluorophores

The compound serves as a stable, highly reactive precursor for linking the electron-rich benzimidazole core to various chromophores or polymer backbones, where the N-phenyl group enhances solubility and solid-state optical properties compared to N-H analogs [3].

XLogP3

3.5

Wikipedia

2-(Chloromethyl)-1-phenyl-1H-benzimidazole

Dates

Last modified: 08-16-2023

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